molecular formula C14H11F2NO B14132827 N-(Bis(3-fluorophenyl)methyl)formamide

N-(Bis(3-fluorophenyl)methyl)formamide

Katalognummer: B14132827
Molekulargewicht: 247.24 g/mol
InChI-Schlüssel: YNNNEBNMJCLLQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Bis(3-fluorophenyl)methyl)formamide is a chemical compound with the molecular formula C14H11F2NO and a molecular weight of 247.24 g/mol . It is characterized by the presence of two 3-fluorophenyl groups attached to a central nitrogen atom, which is also bonded to a formamide group. This compound is typically found as a yellow to colorless solid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Bis(3-fluorophenyl)methyl)formamide can be achieved through various synthetic routes. One common method involves the reaction of 3-fluorobenzaldehyde with formamide in the presence of a catalyst. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(Bis(3-fluorophenyl)methyl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

N-(Bis(3-fluorophenyl)methyl)formamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(Bis(3-fluorophenyl)methyl)formamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(Bis(3-fluorophenyl)methyl)formamide include other formamide derivatives and compounds with similar structural features, such as:

Uniqueness

This compound is unique due to the presence of two 3-fluorophenyl groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other formamide derivatives and contributes to its specific properties and applications .

Eigenschaften

Molekularformel

C14H11F2NO

Molekulargewicht

247.24 g/mol

IUPAC-Name

N-[bis(3-fluorophenyl)methyl]formamide

InChI

InChI=1S/C14H11F2NO/c15-12-5-1-3-10(7-12)14(17-9-18)11-4-2-6-13(16)8-11/h1-9,14H,(H,17,18)

InChI-Schlüssel

YNNNEBNMJCLLQX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)C(C2=CC(=CC=C2)F)NC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.